molecular formula C12H20Cl2N2O B6434784 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2549032-03-1

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No. B6434784
CAS RN: 2549032-03-1
M. Wt: 279.20 g/mol
InChI Key: DFOIELJKPRZXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H18N2O.2ClH . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a pyridine ring via a methoxy group . The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . Its molecular weight is 279.21 .

Scientific Research Applications

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been used in various scientific research applications, such as the synthesis of peptides and peptidomimetics. It has also been used in the synthesis of pharmaceuticals, cosmetics, and food additives. In addition, this compound has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions.

Mechanism of Action

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been found to act as a chelating agent, which means it can bind to metal ions and prevent them from reacting with other molecules. This property makes it useful in the synthesis of peptides and peptidomimetics. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which makes it useful in the treatment of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it useful in the treatment of inflammation. In addition, it has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride in laboratory experiments is its ability to act as a chelating agent, which makes it useful in the synthesis of peptides and peptidomimetics. In addition, it has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions. However, this compound is not soluble in water, so it may be difficult to use in some experiments.

Future Directions

In the future, 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride may be used in the development of new drugs and treatments for various medical conditions. It may also be used in the synthesis of new peptides and peptidomimetics for use in drug development and drug delivery. Additionally, this compound may be used in the development of new cosmetics and food additives. Finally, this compound may be used in the synthesis of new materials for use in various industries.

Synthesis Methods

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can be synthesized from the reaction of piperidine, 4-methoxybenzaldehyde, and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at room temperature for a few hours. The resulting product is then purified by recrystallization from a mixture of ethanol and water.

properties

IUPAC Name

3-methyl-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-8-14-7-4-12(10)15-9-11-2-5-13-6-3-11;;/h4,7-8,11,13H,2-3,5-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOIELJKPRZXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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